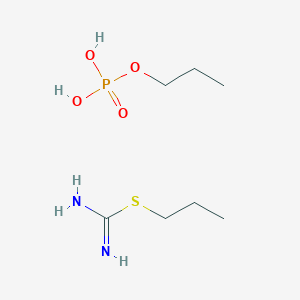![molecular formula C11H12O3S B12628020 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-02-3](/img/structure/B12628020.png)
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to a phenyl ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall pathway involves the formation of stable intermediates that lead to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-{4-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.
1-{4-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: Contains an ethanesulfonyl group instead of a methanesulfonyl group.
Uniqueness
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is unique due to its specific functional groups that confer distinct reactivity and binding properties. The presence of the methanesulfonyl group enhances its electrophilic nature, making it a valuable compound in synthetic chemistry and biochemical research.
Properties
CAS No. |
918341-02-3 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-[4-(2-methylsulfonylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3S/c1-9(12)11-5-3-10(4-6-11)7-8-15(2,13)14/h3-8H,1-2H3 |
InChI Key |
YODKHJSRNMWJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
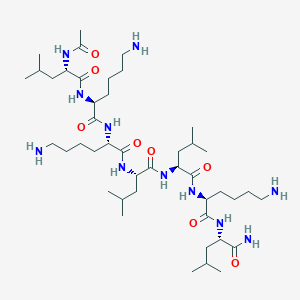
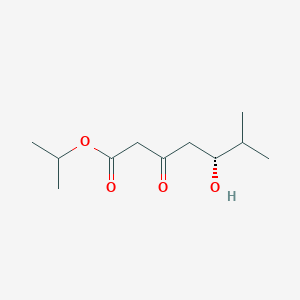
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
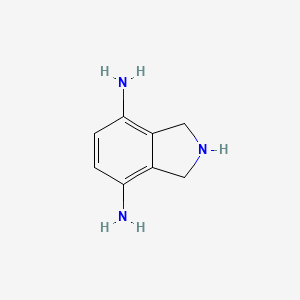

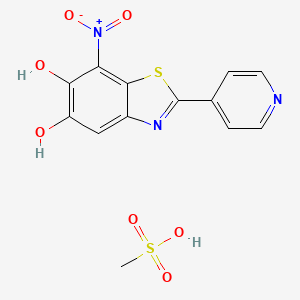
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
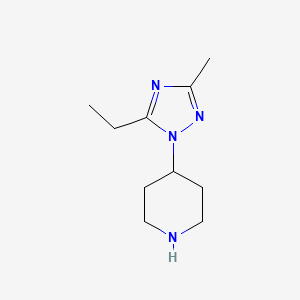

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
